Myomycin B

Catalog No.
S13133417
CAS No.
52955-41-6
M.F
C27H51N9O14
M. Wt
725.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myomycin B

CAS Number

52955-41-6

Product Name

Myomycin B

IUPAC Name

[3-[4-[[amino-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]methylidene]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-carbamoyloxy-2,4,6-trihydroxycyclohexyl] carbamate

Molecular Formula

C27H51N9O14

Molecular Weight

725.7 g/mol

InChI

InChI=1S/C27H51N9O14/c28-5-1-3-10(29)7-13(38)34-6-2-4-11(30)8-14(39)35-25(31)36-15-16(40)12(9-37)47-24(17(15)41)48-21-18(42)22(49-26(32)45)20(44)23(19(21)43)50-27(33)46/h10-12,15-24,37,40-44H,1-9,28-30H2,(H2,32,45)(H2,33,46)(H,34,38)(H3,31,35,36,39)

InChI Key

HHHVZSRXAOIJNA-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(=O)NCCCC(CC(=O)NC(=NC1C(C(OC(C1O)OC2C(C(C(C(C2O)OC(=O)N)O)OC(=O)N)O)CO)O)N)N)N)CN

Myomycin B is a member of the mitomycin family, which are naturally occurring compounds primarily isolated from the actinomycete Streptomyces caespitosus. It is characterized by its complex structure, which includes an aziridine ring and a quinone moiety, contributing to its significant biological activity. Myomycin B is particularly noted for its potent antibacterial and antitumor properties, making it a subject of interest in medicinal chemistry and cancer treatment research.

The chemical formula of Myomycin B is C16H19N3O6C_{16}H_{19}N_{3}O_{6}, and it functions as both an antimicrobial agent and an antineoplastic agent. Its mechanism of action involves the formation of DNA cross-links, which inhibits DNA synthesis and ultimately leads to cell death in rapidly dividing cells, such as those found in tumors .

That are pivotal to its biological activity:

  • Activation: In vivo, Myomycin B is activated to form a bifunctional alkylating agent. This activation involves the reduction of the quinone moiety to a hydroquinone, which enhances its reactivity towards nucleophilic sites on DNA .
  • DNA Cross-Linking: The activated Myomycin B binds to DNA, leading to cross-linking between guanine bases. This cross-linking prevents proper DNA replication and transcription, ultimately triggering apoptosis in cancer cells .
  • Reduction Mechanism: The reduction of Myomycin B can proceed through one-electron or two-electron pathways, resulting in either a semiquinone or hydroquinone intermediate, respectively. These intermediates are crucial for the subsequent interactions with DNA .

Myomycin B exhibits significant biological activity:

  • Antitumor Activity: It has demonstrated efficacy against various cancer types, including pancreatic and stomach cancers. The compound's ability to induce DNA cross-linking makes it effective in targeting rapidly proliferating tumor cells .
  • Antibacterial Properties: Myomycin B also shows activity against certain bacterial strains, including Legionella pneumophila, where it induces competence for transformation—a process important for genetic exchange among bacteria .
  • Mechanism of Action: The primary mechanism involves the formation of covalent bonds with the nucleophilic sites on DNA, leading to disruption of cellular processes necessary for survival and proliferation .

The synthesis of Myomycin B can be achieved through various methods:

  • Biosynthetic Pathways: The natural biosynthesis involves the condensation of 3-amino-5-hydroxybenzoic acid with D-glucosamine, followed by several tailoring steps mediated by specific enzymes. This pathway is complex and not fully characterized yet .
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions including:
    • Formation of the aziridine ring.
    • Introduction of functional groups through selective oxidation and reduction processes.
    • Final modifications to achieve the desired structure.

Recent studies have focused on optimizing these synthetic routes to improve yield and reduce costs associated with production .

Myomycin B has several applications in medicine:

  • Chemotherapy: It is used as a chemotherapeutic agent due to its ability to inhibit tumor growth through DNA cross-linking mechanisms. It is particularly relevant in treating solid tumors .
  • Research Tool: Myomycin B serves as a valuable tool in molecular biology research for studying DNA damage and repair mechanisms due to its potent effects on nucleic acids .
  • Potential in Other Therapies: Ongoing research explores its potential applications in treating conditions beyond cancer, such as infections caused by resistant bacterial strains .

Interaction studies involving Myomycin B focus on its binding affinity and reactivity with various biomolecules:

  • DNA Interactions: Studies have shown that Myomycin B preferentially interacts with guanine-rich regions of DNA, leading to specific cross-linking patterns that can be quantified using various biochemical assays .
  • Protein Binding: Research indicates that Myomycin B may also interact with proteins involved in DNA repair processes, potentially influencing their activity and cellular response to DNA damage .
  • Synergistic Effects: Investigations into combination therapies have revealed that Myomycin B can enhance the efficacy of other chemotherapeutic agents when used together, suggesting potential for improved treatment regimens .

Myomycin B shares structural similarities with other members of the mitomycin family and related compounds. Key comparisons include:

Compound NameStructure TypeBiological ActivityUnique Features
Mitomycin AAziridine-containingAntitumorSlightly different cross-linking properties compared to Myomycin B
Mitomycin CAziridine-containingAntitumor; used clinicallyMore widely studied; has established clinical applications
PorfiromycinAziridine-containingAntibacterialExhibits unique antibacterial properties not seen in Myomycin B
AmetycineRelated mitomycin derivativeAntitumorStructural variations leading to different reactivity profiles

Myomycin B stands out due to its specific biological activities and potential applications across both oncology and infectious diseases, making it a unique compound within this class .

XLogP3

-7.5

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

14

Exact Mass

725.35554733 g/mol

Monoisotopic Mass

725.35554733 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

Explore Compound Types